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Compound of Interest

Compound Name:
2-Chloro-1-(4-

ethynylphenyl)ethanone

CAS No.: 98994-30-0

Cat. No.: B2472552

Get Quote

Executive Summary
This technical guide profiles 2-Chloro-1-(4-ethynylphenyl)ethanone (CAS 98994-30-0), a

specialized bifunctional electrophile used primarily in chemoproteomics and covalent drug

discovery.[1]

Distinct from generic alkylating agents, this compound integrates two orthogonal reactive

handles: an

-chloroketone "warhead" for cysteine targeting and a terminal alkyne for bioorthogonal "click"
chemistry.[1] Its primary utility lies in Activity-Based Protein Profiling (ABPP), where it serves as
a probe to map hyper-reactive cysteine residues across the proteome.[1] Unlike its more
reactive bromo-analog, the chloro-derivative offers tuned electrophilicity, enhancing selectivity
for catalytic cysteines over non-functional surface thiols.[1]

Chemical Identity & Physical Profile[1][2][3][4][5]
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Property Data

CAS Number 98994-30-0

IUPAC Name 2-Chloro-1-(4-ethynylphenyl)ethan-1-one

Synonyms
4-Ethynyl-α-chloroacetophenone; 4-

Ethynylphenacyl chloride

Molecular Formula

C

H

ClO

Molecular Weight 178.62 g/mol

Physical State White to pale yellow crystalline solid

Solubility

Soluble in DMSO, DMF, CH

Cl

; Insoluble in water

Stability
Moisture sensitive (hydrolysis of alkyl chloride);

Light sensitive

SMILES C#Cc1ccc(cc1)C(=O)CCl

Synthesis & Manufacturing Protocol
Strategic Rationale
Direct chlorination of acetophenones using chlorine gas (

) is discouraged due to the high risk of adding across the alkyne triple bond.[1] The preferred
methodology utilizes N-Chlorosuccinimide (NCS) with

-toluenesulfonic acid (

-TsOH) as a catalyst.[1] This provides a controlled source of electrophilic chlorine, preserving
the alkyne moiety.[1]
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Step-by-Step Protocol
Precursor: 1-(4-Ethynylphenyl)ethanone (CAS 42472-69-5)[1][2]

Solvation: Dissolve 1.0 eq of 1-(4-ethynylphenyl)ethanone in acetonitrile (ACN). Ensure the

solvent is anhydrous to prevent hydration of the alkyne.[1]

Reagent Addition: Add 1.1 eq of N-Chlorosuccinimide (NCS).

Catalysis: Add 0.1 eq of

-TsOH monohydrate.

Reflux: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-

MS.[1] The product will be less polar than the starting material.

Workup:

Cool to room temperature.[3]

Dilute with ethyl acetate and wash with saturated NaHCO

(to remove acid) and brine.

Dry organic layer over anhydrous MgSO

.[4]

Purification: Recrystallize from minimal hot ethanol or perform flash chromatography (SiO

, gradient 0-10% EtOAc in Hexanes).

Critical Quality Attribute (CQA): The absence of the dichloro-species (

) and preservation of the alkyne signal (~3.1 ppm singlet in

H NMR) are paramount.

Mechanism of Action: The "Clickable" Warhead[1]
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This compound functions as a Activity-Based Probe (ABP).[1] The mechanism proceeds in two

distinct, orthogonal stages:

Protein Labeling (Covalent): The

-chloroketone undergoes an irreversible S

2 reaction with a nucleophilic cysteine thiolate (

).[1] The ketone carbonyl activates the adjacent methylene, making it susceptible to
nucleophilic attack.[1]

Detection (Bioorthogonal): The terminal alkyne remains inert in biological media but reacts

rapidly with azide-functionalized reporters (e.g., Biotin-N

) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

Pathway Visualization[1]
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Figure 1: The two-step labeling mechanism.[1] The probe first covalently modifies the protein,

creating a stable thioether bond.[1] Subsequent click chemistry attaches a reporter for analysis.

[1]

Applications in Drug Discovery[1][8]
Activity-Based Protein Profiling (ABPP)
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In drug development, this compound is used to assess target engagement.[1]

Competitive ABPP: Cells are treated with a drug candidate before the probe. If the drug

binds the target cysteine, it blocks the probe.[1] A loss of signal in Mass Spectrometry

indicates successful target engagement.

Selectivity Profiling
The chloro-warhead is less reactive than iodo- or bromo-acetamides.[1] This "tuned" reactivity

is crucial. It ensures the probe only labels hyper-reactive cysteines (often catalytic or regulatory

sites with lowered pKa) rather than non-specifically alkylating every surface thiol.[1]

Experimental Workflow: Gel-Based vs. MS-Based
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Step 1: Proteome Labeling

Step 2: Click Chemistry

Step 3: Analysis
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Figure 2: Standard ABPP workflow utilizing 2-Chloro-1-(4-ethynylphenyl)ethanone for

proteomic profiling.[1]

Handling & Safety Protocols
Lachrymator: Like its parent compound phenacyl chloride (CN gas), this molecule is a potent

lachrymator (tear gas agent).[1]

Protocol: Always weigh and handle inside a functioning fume hood.
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Skin Sensitizer: The alkylating nature makes it a severe skin irritant and potential sensitizer.

PPE:[1] Double nitrile gloves, lab coat, and safety glasses are mandatory.[1]

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The

-chloroketone is susceptible to hydrolysis; the alkyne is stable but should be protected from
strong bases.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Monograph: 2-Chloro-1-(4-
ethynylphenyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2472552/docs#technical-monograph-2-chloro-1-4-
ethynylphenyl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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